
A Comparative Analysis of Charge Carrier
Mobility in Antimony Phosphide and Silicon

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antimony phosphide

Cat. No.: B147865 Get Quote

A comprehensive guide for researchers and materials scientists on the charge carrier mobility

of silicon, with a qualitative discussion on the potential of antimony phosphide.

In the realm of semiconductor materials, charge carrier mobility stands as a critical parameter

dictating the efficiency and speed of electronic and optoelectronic devices. This guide provides

a detailed comparison of the charge carrier mobility in the well-established semiconductor,

silicon (Si), and the emerging material, antimony phosphide (SbP). While extensive

experimental data is available for silicon, the characterization of antimony phosphide is still in

its nascent stages. This guide aims to present the known quantitative data for silicon and

outline the experimental methodologies applicable for the future characterization of antimony
phosphide.

Data Presentation: A Comparative Overview
The following table summarizes the experimentally determined charge carrier mobilities for

intrinsic silicon at room temperature (300 K). It is important to note that these values are

dependent on factors such as temperature, crystal orientation, and dopant concentration. For

antimony phosphide, specific experimental data on charge carrier mobility is not yet available

in the peer-reviewed literature.
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Material Charge Carrier Mobility (cm²/V·s)

Silicon (Si) Electrons (μₑ) ~1400

Holes (μₕ) ~450

Antimony Phosphide (SbP) Electrons (μₑ) Not Experimentally Determined

Holes (μₕ) Not Experimentally Determined

Table 1: Comparison of Charge Carrier Mobility in Silicon and Antimony Phosphide at 300 K.

Experimental Protocols for Measuring Charge
Carrier Mobility
The determination of charge carrier mobility relies on precise experimental techniques. Two of

the most common and reliable methods are the Hall effect measurement and the Time-of-Flight

(TOF) method.

Hall Effect Measurement
The Hall effect is a widely used technique to determine the carrier type, concentration, and

mobility in a semiconductor.

Methodology:

Sample Preparation: A thin, rectangular sample of the semiconductor material is prepared

with four electrical contacts, typically in a van der Pauw or Hall bar configuration.

Current Application: A constant current (I) is passed through two of the contacts along the

length of the sample.

Magnetic Field Application: A uniform magnetic field (B) is applied perpendicular to the

direction of the current flow.

Hall Voltage Measurement: The magnetic field exerts a Lorentz force on the charge carriers,

causing them to accumulate on one side of the sample. This charge separation creates a
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transverse voltage, known as the Hall voltage (Vₕ), which is measured across the other two

contacts.

Calculation: The Hall coefficient (Rₕ) is calculated using the formula: Rₕ = (Vₕ * t) / (I * B)

where 't' is the thickness of the sample. The carrier concentration (n for electrons, p for

holes) can then be determined from the Hall coefficient: n or p = 1 / (q * |Rₕ|) where 'q' is the

elementary charge.

Resistivity Measurement: The resistivity (ρ) of the sample is measured separately by passing

a current through two contacts and measuring the voltage drop across another two contacts.

Mobility Calculation: Finally, the charge carrier mobility (μ) is calculated using the

relationship: μ = |Rₕ| / ρ
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Experimental Setup

Measurement Procedure

Data Analysis
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Time-of-Flight (TOF) Measurement
The Time-of-Flight method is a direct technique for measuring the drift velocity and mobility of

charge carriers.
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Methodology:

Sample Preparation: A thin slab of the semiconductor material is placed between two

electrodes, forming a capacitor-like structure. One of the electrodes is semi-transparent.

Voltage Application: A DC voltage is applied across the sample, creating a uniform electric

field (E).

Carrier Generation: A short pulse of highly absorbed light (e.g., from a laser) is illuminated

through the semi-transparent electrode. This generates electron-hole pairs near this

electrode.

Carrier Drift: Depending on the polarity of the applied voltage, either electrons or holes will

drift across the sample towards the opposite electrode.

Current Measurement: The motion of this sheet of charge induces a transient current in the

external circuit, which is measured as a function of time.

Transit Time Determination: The current persists until the charge carriers reach the far

electrode. The time taken for this transit is the transit time (tₜ).

Mobility Calculation: The drift velocity (vₐ) of the carriers is calculated as: vₐ = d / tₜ where 'd'

is the thickness of the sample. The charge carrier mobility (μ) is then determined using: μ =

vₐ / E = d² / (V * tₜ) where 'V' is the applied voltage.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Setup
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Concluding Remarks
Silicon remains the cornerstone of the semiconductor industry, with its charge carrier mobility

and other electronic properties extensively characterized. For antimony phosphide, while its

identity as a semiconductor is established, a significant gap exists in the experimental

determination of its fundamental electronic parameters, including charge carrier mobility. The

experimental protocols detailed in this guide provide a clear roadmap for the future

characterization of SbP and other novel semiconductor materials. The acquisition of such data

will be crucial in evaluating the potential of antimony phosphide for applications in next-

generation electronic and optoelectronic devices. Researchers are encouraged to employ

these standardized methods to contribute to the growing body of knowledge on this promising

material.

To cite this document: BenchChem. [A Comparative Analysis of Charge Carrier Mobility in
Antimony Phosphide and Silicon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147865#comparing-the-charge-carrier-mobility-of-
antimony-phosphide-and-silicon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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